2-(1,1-Difluoroethyl)aniline
Overview
Description
2-(1,1-Difluoroethyl)aniline is an organic compound characterized by the presence of a difluoroethyl group attached to an aniline moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of 2-(1,1-Difluoroethyl)aniline may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the CF2H group to aromatic compounds . The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for difluoroethylation, palladium catalysts for cross-coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-(1,1-Difluoroethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structural features make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)aniline involves its ability to act as a hydrogen-bond donor due to the presence of the CF2H group. This property allows it to interact with various molecular targets and pathways, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1,1-Difluoroethyl)aniline is unique due to its specific difluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
2-(1,1-difluoroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWYNSEHNDLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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